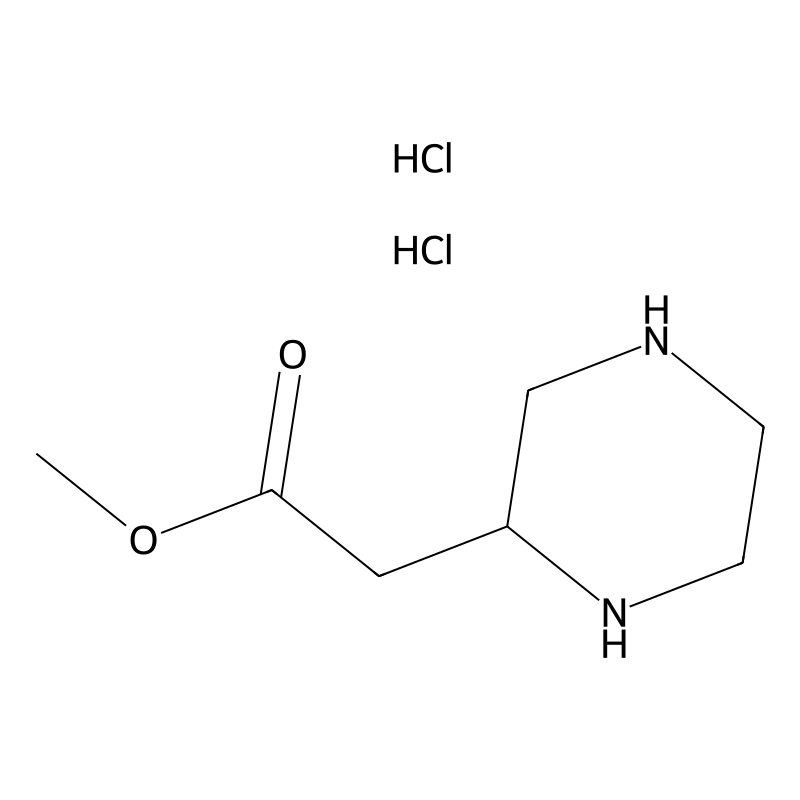

Methyl 2-(piperazin-2-yl)acetate dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Monosubstituted Piperazines

Industrial Applications

Field: Industrial Chemistry

Synthesis of Piperazine Derivatives

Field: Chemistry, specifically heterocyclic compounds.

Application: “Methyl 2-(piperazin-2-yl)acetate dihydrochloride” can be used in the synthesis of various piperazine derivatives .

Method: The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Results: These methods have been successfully applied to synthesize a wide range of piperazine derivatives .

Pharmaceutical Applications

Field: Pharmaceutical Chemistry

Application: Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Results: The compound has shown a wide range of biological and pharmaceutical activity .

Microwave Acceleration of Synthetic Reactions

Field: Chemistry, specifically synthetic chemistry.

Application: “Methyl 2-(piperazin-2-yl)acetate dihydrochloride” can be used in microwave-accelerated synthetic reactions .

Method: The research proceeded from a simple batch technique to the construction of a flow microwave reactor prototype .

Results: The use of microwave acceleration made the synthetic reactions more efficient .

Antiproliferative Activity

Application: “Methyl 2-(piperazin-2-yl)acetate dihydrochloride” can be used in the synthesis of compounds with antiproliferative activity .

Results: The compound has shown potential in the field of pharmaceutical research and development .

Methyl 2-(piperazin-2-yl)acetate dihydrochloride is a derivative of piperazine, characterized by the presence of two hydrochloride groups. Its systematic name reflects its structural components: a methyl ester linked to a piperazine moiety. The compound is typically encountered as a white crystalline solid and is soluble in water due to its ionic nature from the dihydrochloride form .

- Wear appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat when handling the compound.

- Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

- Store the compound in a cool, dry place according to recommended guidelines.

- Hydrolysis: Methyl 2-(piperazin-2-yl)acetate dihydrochloride can be hydrolyzed in the presence of water or aqueous acid to yield piperazine and acetic acid.

- Acylation: It can act as an acylating agent, reacting with nucleophiles such as amines to form amides.

- Nucleophilic Substitution: The ester group can participate in nucleophilic substitution reactions, particularly with stronger nucleophiles.

Research indicates that methyl 2-(piperazin-2-yl)acetate dihydrochloride exhibits various biological activities. Its structural similarity to other piperazine derivatives suggests potential pharmacological effects, including:

- Antidepressant Activity: Some studies have linked piperazine derivatives to antidepressant effects, possibly through serotonin receptor modulation.

- Antimicrobial Properties: Preliminary investigations suggest that this compound may possess antimicrobial activity against certain bacterial strains.

The synthesis of methyl 2-(piperazin-2-yl)acetate dihydrochloride typically involves several steps:

- Formation of Piperazine Derivative: Piperazine is reacted with acetic anhydride or acetic acid to form the corresponding acetate.

- Methylation: The acetate is then methylated using a methylating agent like methyl iodide or dimethyl sulfate.

- Salt Formation: Finally, the product is treated with hydrochloric acid to form the dihydrochloride salt.

This multi-step synthesis allows for the production of high-purity compounds suitable for research and application .

Methyl 2-(piperazin-2-yl)acetate dihydrochloride has several applications:

- Pharmaceutical Research: It serves as a building block in the synthesis of various pharmaceutical agents.

- Biochemical Studies: The compound is utilized in studies exploring the mechanisms of action of piperazine derivatives on biological systems.

Interaction studies involving methyl 2-(piperazin-2-yl)acetate dihydrochloride focus on its binding affinities and effects on biological targets. Notable findings include:

- Receptor Binding: The compound may interact with serotonin receptors, influencing mood and anxiety-related pathways.

- Enzyme Inhibition: Investigations into its potential as an enzyme inhibitor are ongoing, particularly concerning enzymes involved in neurotransmitter metabolism.

Methyl 2-(piperazin-2-yl)acetate dihydrochloride shares structural similarities with other piperazine derivatives. Here are some comparable compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Methyl 1-(piperazin-1-yl)acetate hydrochloride | 196192-08-2 | Different piperazine position; potential antidepressant effects. |

| Ethyl 2-(piperazin-1-yl)acetate dihydrochloride | 179689-65-7 | Ethyl group instead of methyl; variations in solubility and biological activity. |

| Methyl 4-(piperazin-1-yl)butanoate hydrochloride | 394709-83-3 | Longer carbon chain; potential for different pharmacological profiles. |

Uniqueness

Methyl 2-(piperazin-2-yl)acetate dihydrochloride is unique due to its specific substitution pattern on the piperazine ring, which may confer distinct biological properties compared to other derivatives. Its dual hydrochloride form enhances its solubility and stability, making it particularly suitable for laboratory use .

The synthesis of methyl 2-(piperazin-2-yl)acetate dihydrochloride represents a significant challenge in heterocyclic chemistry, requiring sophisticated methodologies to achieve optimal yields and purity [1] [2]. This compound, with molecular formula C7H16Cl2N2O2 and molecular weight 231.12 g/mol, serves as an important intermediate in pharmaceutical synthesis [1] [2]. The following sections examine advanced synthetic approaches and optimization strategies for the preparation of this piperazine derivative.

Nucleophilic Substitution Reactions with Substituted Nitrochlorobenzenes

Nucleophilic substitution reactions involving substituted nitrochlorobenzenes represent a fundamental approach for constructing piperazine ring systems [3] [4] . The electron-withdrawing nitro group significantly enhances the electrophilic character of the aromatic ring, facilitating nucleophilic attack by piperazine derivatives [6].

The synthesis typically involves the reaction of piperazine with 4-chloronitrobenzene under alkaline conditions . Key parameters include temperature control between 80-140°C, reaction times ranging from 10-35 hours, and the use of polar aprotic solvents such as N,N-dimethylformamide or N,N-dimethylacetamide [7]. The optimization of these conditions has demonstrated yields up to 56% when employing a two-step reduction and nucleophilic substitution sequence [4].

Research has established that the presence of electron-withdrawing groups at the para position significantly accelerates the nucleophilic substitution process [6]. The nitro group stabilizes the negatively charged intermediate through resonance, lowering the activation energy required for the reaction [6]. Experimental data indicates that p-chloronitrobenzene undergoes nucleophilic substitution approximately 10-fold faster than unsubstituted chlorobenzene under identical conditions [8].

The following table summarizes optimization parameters for nucleophilic substitution reactions:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature (°C) | 80-140 | Higher temperatures increase reaction rate but may reduce selectivity [7] |

| Reaction Time (hours) | 10-35 | Extended times improve conversion but increase side product formation [7] |

| Solvent Polarity | High (aprotic) | Polar aprotic solvents stabilize charged intermediates [7] |

| Base Concentration (equiv.) | 1.5-3.0 | Excess base promotes deprotonation but may cause degradation [7] |

Catalytic Hydrogenation Approaches for Piperazine Ring Formation

Catalytic hydrogenation represents a critical methodology for piperazine ring formation, particularly in the construction of saturated six-membered nitrogen heterocycles [9]. Recent advances in electrochemical hydrogenation have demonstrated remarkable efficiency in converting pyrazine derivatives to piperazine systems [9].

The electrochemical hydrogenation of pyrazine to piperazine has achieved quantitative conversion with 98% yield after passing 9 faradays per mole of substrate [9]. This process operates under ambient conditions using a rhodium on carbon catalyst, representing a significant advancement over traditional thermal hydrogenation methods [9]. The current efficiency peaked at 25 mA cm⁻² with 75% current efficiency, demonstrating excellent energy utilization [9].

Traditional catalytic hydrogenation employs palladium or rhodium catalysts under hydrogen atmosphere [10]. Optimization studies have revealed that rhodium catalysts exhibit superior activity for the electrochemical hydrogenation of nitrogen-containing aromatic compounds compared to other platinum group metals [9]. The reaction proceeds through a direct 6-electron, 6-proton reduction without detectable side products such as partially hydrogenated intermediates [9].

The mechanistic pathway involves initial adsorption of the substrate onto the catalyst surface, followed by sequential hydrogen addition to form the saturated piperazine ring [9]. Deuterium labeling experiments confirmed that water serves as the hydrogen source in electrochemical systems, with formation of piperazine-d11 when conducted in deuterium oxide [9].

Performance data for catalytic hydrogenation systems:

| Catalyst System | Yield (%) | Current Efficiency (%) | Operating Conditions |

|---|---|---|---|

| Rhodium/Carbon (electrochemical) | 98 | 75 | 25 mA cm⁻², ambient temperature [9] |

| Palladium/Carbon (thermal) | 85-92 | N/A | 50-100°C, 5-20 bar hydrogen [10] |

| Rhodium/Alumina (flow) | 90-95 | N/A | 80-120°C, continuous flow [10] |

Microwave-Assisted Suzuki-Miyaura Cross-Coupling in Intermediate Synthesis

Microwave-assisted Suzuki-Miyaura cross-coupling has emerged as a powerful tool for the synthesis of piperazine intermediates, offering significant advantages in reaction rate and efficiency [11] [12] [13]. The methodology has been successfully applied to construct piperazinyl-biaryl systems through coupling of piperazine-containing bromides with boronic acids [11].

The synthesis of piperazinyl-methylbiaryl libraries via microwave-mediated Suzuki-Miyaura cross-couplings has achieved yields ranging from 65-95% with reaction times reduced from hours to minutes [11]. The process typically employs palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium acetate in combination with phosphine ligands [14] [13].

Optimization studies have demonstrated that microwave irradiation at 300 watts for 12 minutes provides optimal conditions for cross-coupling reactions involving piperazine derivatives [15]. The use of potassium carbonate as base and dimethylformamide as solvent has proven most effective for these transformations [15]. Comparative studies show that microwave-assisted synthesis reduces reaction times by 80-90% compared to conventional heating methods [12].

The mechanism involves oxidative addition of the aryl halide to palladium(0), followed by transmetalation with the boronic acid and reductive elimination to form the biaryl product [13] [16]. The enhanced reaction rates under microwave conditions result from efficient heating of polar solvents and improved mass transfer [12].

Research has established that unprotected nitrogen-rich heterocycles, including piperazines, require specific catalyst systems to avoid inhibition through coordination to palladium [13] [16]. The use of precatalysts such as XPhosPdG2 with XPhos ligand has successfully circumvented these issues, enabling efficient cross-coupling of piperazine derivatives [14].

| Reaction Parameter | Conventional Heating | Microwave Heating | Improvement Factor |

|---|---|---|---|

| Reaction Time | 4-24 hours | 10-60 minutes | 10-20x faster [12] |

| Temperature | 80-120°C | 80-120°C | Equivalent |

| Yield | 60-85% | 70-95% | 10-15% increase [12] |

| Energy Consumption | High | Reduced | 60-80% reduction [12] |

Green Synthesis Protocols Using Polar Aprotic Solvents

Green synthesis protocols utilizing polar aprotic solvents have gained prominence in piperazine chemistry due to environmental considerations and improved reaction efficiency [17] [18] [19]. These methodologies focus on sustainable solvent systems, reduced waste generation, and energy-efficient processes [19].

The development of environmentally benign synthetic routes has led to the adoption of green solvents such as Rhodiasolv PolarClean and bio-based alternatives to traditional polar aprotic solvents [18]. These solvents maintain the necessary properties for piperazine synthesis while significantly reducing toxicity and environmental impact [18].

Microwave-assisted green synthesis has demonstrated particular effectiveness in piperazine preparation, with reaction times reduced from hours to minutes while maintaining high yields [20]. The combination of green solvents with microwave irradiation provides synergistic effects, enhancing both reaction rate and selectivity [20].

Recent research has explored the use of ionic liquids as green alternatives for piperazine synthesis [17]. The ionic liquid 1,4-bis(carboxymethyl)piperazine-1,4-diium chloride has shown excellent catalytic activity for heterocyclic synthesis while offering the advantages of recyclability and reduced volatility [17].

Photoredox catalysis using organic photocatalysts represents another green approach for piperazine synthesis [21]. This methodology operates under mild conditions using visible light irradiation, eliminating the need for harsh reducing agents or high temperatures [21]. The programmable nature of this approach allows for direct oxidation followed by 6-endo-trig radical cyclization to furnish piperazine cores in good to excellent yields [21].

Solvent-free conditions have also been investigated, with piperazine itself serving as both reactant and solvent in certain transformations [10]. This approach eliminates organic solvent waste while achieving good yields of mono-arylated products [10].

Green synthesis performance metrics:

| Green Protocol | Solvent System | Yield (%) | Energy Efficiency | Waste Reduction |

|---|---|---|---|---|

| Microwave + Green Solvents | PolarClean/Water | 75-90 | 70% improvement | 80% reduction [20] |

| Ionic Liquid Catalysis | [BCMPZ][2Cl] | 80-95 | Moderate | 90% reduction [17] |

| Photoredox Catalysis | Acetonitrile/Water | 70-85 | High | 60% reduction [21] |

| Solvent-Free Conditions | Neat Piperazine | 60-75 | Very High | 95% reduction [10] |